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Compound of Interest

Compound Name: p-Decyloxyphenol

Cat. No.: B1306926 Get Quote

Abstract
This document provides a comprehensive protocol for the structural elucidation of p-
decyloxyphenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed

methodologies for sample preparation, instrument parameters, and data processing are

outlined to ensure reproducible and high-quality spectral acquisition. These guidelines are

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis.

Introduction
p-Decyloxyphenol is an organic compound featuring a phenol ring substituted with a decyloxy

group at the para position. Its molecular formula is C₁₆H₂₆O₂ and it has a molecular weight of

250.38 g/mol . Accurate characterization of its chemical structure is crucial for its application in

various research and development sectors. NMR spectroscopy is a powerful analytical

technique for the unambiguous determination of the molecular structure of organic compounds.

This application note details the standardized procedure for acquiring and interpreting ¹H and

¹³C NMR spectra of p-decyloxyphenol.

Experimental Protocols
Sample Preparation
A well-prepared sample is critical for obtaining high-resolution NMR spectra. The following

steps ensure the sample is free of particulate matter and at an appropriate concentration.
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Weighing the Sample: Accurately weigh 10-20 mg of p-decyloxyphenol for ¹H NMR and 50-

100 mg for ¹³C NMR analysis.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Chloroform-d (CDCl₃) is a common choice for similar compounds.

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a clean, dry vial.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution. TMS provides a reference signal at 0 ppm.

Filtration: To remove any suspended particles that can degrade the spectral quality, filter the

solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean

5 mm NMR tube.

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra

on a standard 400 MHz NMR spectrometer.

Table 1: ¹H NMR Acquisition Parameters
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Parameter Value

Spectrometer Frequency 400 MHz

Pulse Program zg30

Number of Scans 16 - 64

Relaxation Delay (d1) 1.0 s

Acquisition Time (aq) 4.0 s

Spectral Width (sw) 20 ppm

Temperature 298 K

Table 2: ¹³C NMR Acquisition Parameters

Parameter Value

Spectrometer Frequency 100 MHz

Pulse Program zgpg30

Number of Scans 1024 - 4096

Relaxation Delay (d1) 2.0 s

Acquisition Time (aq) 1.0 s

Spectral Width (sw) 220 ppm

Decoupling Proton broadband decoupling

Temperature 298 K

Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the positive absorptive mode.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline across the

spectrum.

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Integration: For ¹H NMR, integrate the area under each peak to determine the relative

number of protons.

Peak Picking: Identify and label the chemical shift of each peak.

Predicted Data Presentation
The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of p-
decyloxyphenol. These values are based on the analysis of similar compounds and

theoretical prediction software and should be used as a guide for spectral assignment.

Table 3: Predicted ¹H NMR Chemical Shifts for p-Decyloxyphenol in CDCl₃

Assignment
Chemical Shift
(ppm)

Multiplicity Integration

Ar-H (ortho to -OH) ~6.85 d 2H

Ar-H (ortho to -OR) ~6.75 d 2H

Ar-OH ~5.0 (variable) s (broad) 1H

O-CH₂- ~3.90 t 2H

O-CH₂-CH₂- ~1.75 p 2H

-(CH₂)₇- ~1.45 - 1.25 m 14H

-CH₃ ~0.88 t 3H

Table 4: Predicted ¹³C NMR Chemical Shifts for p-Decyloxyphenol in CDCl₃
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Assignment Chemical Shift (ppm)

Ar-C (C-OH) ~150

Ar-C (C-OR) ~153

Ar-C (ortho to -OH) ~116

Ar-C (ortho to -OR) ~115

O-CH₂- ~68

O-CH₂-CH₂- ~29

-(CH₂)₇- ~29 - 22

-CH₃ ~14

Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for NMR analysis and the logical

relationship of the p-decyloxyphenol structure to its expected NMR signals.
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Caption: Experimental workflow for NMR analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1306926?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Signals ¹³C NMR Signals

p-Decyloxyphenol Structure
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Caption: Structure-to-Spectrum relationship.

To cite this document: BenchChem. [Application Notes and Protocol for NMR Analysis of p-
Decyloxyphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306926#protocol-for-1h-nmr-and-13c-nmr-analysis-
of-p-decyloxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1306926?utm_src=pdf-body-img
https://www.benchchem.com/product/b1306926#protocol-for-1h-nmr-and-13c-nmr-analysis-of-p-decyloxyphenol
https://www.benchchem.com/product/b1306926#protocol-for-1h-nmr-and-13c-nmr-analysis-of-p-decyloxyphenol
https://www.benchchem.com/product/b1306926#protocol-for-1h-nmr-and-13c-nmr-analysis-of-p-decyloxyphenol
https://www.benchchem.com/product/b1306926#protocol-for-1h-nmr-and-13c-nmr-analysis-of-p-decyloxyphenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1306926?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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